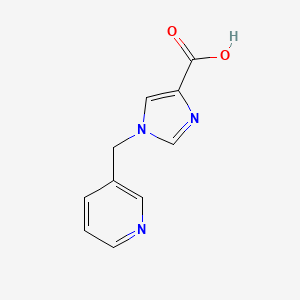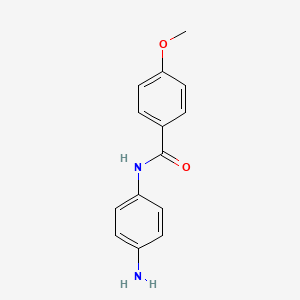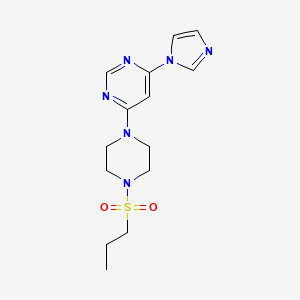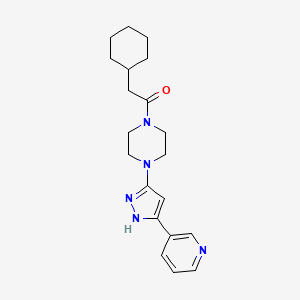![molecular formula C11H14N2O3S B2411781 ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate CAS No. 136646-33-8](/img/structure/B2411781.png)
ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate, also known as Metolcarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first synthesized in the 1960s and has been used extensively since then due to its effectiveness in controlling a wide range of pests.
Mecanismo De Acción
Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and paralysis of the insect.
Biochemical and Physiological Effects:
ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It has also been shown to affect the metabolism of insects, leading to decreased energy production and increased oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, it is important to note that it is a toxic substance and should be handled with care. It is also important to consider the potential impact of ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate on non-target organisms, as it can have negative effects on beneficial insects and other organisms.
Direcciones Futuras
There are a number of potential future directions for research on ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate. One area of interest is the development of new formulations that are more effective and less toxic. Another area of interest is the study of the potential impact of ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate on non-target organisms, including beneficial insects and other organisms. Additionally, there is a need for further research on the mechanism of action of ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate, as well as its potential for resistance development in target pests.
Métodos De Síntesis
Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate can be synthesized by reacting ethyl carbamate with 4-methoxyphenyl isothiocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate has been extensively studied for its insecticidal properties and its mode of action. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and mites. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Propiedades
IUPAC Name |
ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-11(14)13-10(17)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVIRDTNPMADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)
![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)


